molecular formula C14H19BrN2O7S B5128646 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)

Cat. No. B5128646
M. Wt: 439.28 g/mol
InChI Key: AHKPKQVZDDVAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt), also known as BIPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIPPO is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is not fully understood. However, studies have shown that 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) targets the DNA of cells, leading to the inhibition of cell growth and proliferation. 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has also been found to inhibit the activity of certain enzymes, which play a critical role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the inhibition of cell growth and proliferation. 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has also been found to modulate the expression of certain genes, which play a critical role in the growth and survival of cancer cells.

Advantages and Limitations for Lab Experiments

4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is also highly soluble in water, which makes it easy to work with in laboratory settings. However, there are also some limitations associated with the use of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) in laboratory experiments. 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is highly reactive and can be toxic to cells at high concentrations. Therefore, careful consideration must be given to the concentration of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) used in experiments.

Future Directions

There are several future directions for the study of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt). One potential area of research is the development of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)-based therapies for the treatment of cancer. Studies have shown that 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has potent anticancer activity, and further research is needed to determine its potential as a cancer therapeutic agent. Additionally, further studies are needed to determine the safety and toxicity of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) in vivo. Finally, the development of more efficient and cost-effective synthesis methods for 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) would be of great benefit to the scientific community.
Conclusion:
In conclusion, 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is relatively simple, and it has been extensively studied for its potential applications in antibacterial, antifungal, antiviral, and anticancer research. 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) exhibits a wide range of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations. Finally, there are several future directions for the study of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt), including the development of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)-based therapies for the treatment of cancer and the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) involves the reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(methylsulfonyl)piperazine in the presence of a base catalyst. The product is then reacted with ethanedioic acid to form the salt form of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt). The synthesis method of 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) has also been studied for its potential use as an anticancer agent. Studies have shown that 4-bromo-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

4-bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S.C2H2O4/c1-19(17,18)15-6-4-14(5-7-15)9-10-8-11(13)2-3-12(10)16;3-1(4)2(5)6/h2-3,8,16H,4-7,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKPKQVZDDVAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid

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